O-Benzyl Psilocybin

描述

O-Benzyl Psilocybin is a derivative of psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocybin is known for its psychoactive properties and has been used in various cultural and spiritual rituals. This compound is a synthetic analog that has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin typically involves the phosphorylation of psilocin, which is the active metabolite of psilocybin. One common method involves the use of O,O-dibenzylphosphoryl chloride or tetra-O-benzylpyrophosphate as the phosphorylating agents . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphorylated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: O-Benzyl Psilocybin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form psilocin.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products:

Oxidation: Formation of oxides.

Reduction: Formation of psilocin.

Substitution: Formation of substituted derivatives depending on the nucleophile used

科学研究应用

The biological activity of O-Benzyl Psilocybin is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its potential therapeutic effects.

Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits high affinity for multiple serotonin receptor subtypes, which is significant for treating neuropsychiatric conditions:

| Compound | Structure Modification | Binding Affinity | Unique Properties |

|---|---|---|---|

| This compound | Benzyl group | High | Enhanced stability and traceability |

| Psilocybin | Phosphate ester | Moderate | Pro-drug form requiring metabolic conversion |

| Psilocin | None | High | Directly active but less stable |

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in treating various psychiatric disorders such as depression and anxiety. The following points summarize key findings:

- Psychedelic-Assisted Therapy : Clinical trials suggest that psilocybin can significantly improve depression scores in treatment-resistant cases, with effects lasting weeks or months after administration .

- Anti-inflammatory Properties : In vitro studies indicate that psilocin derivatives can modulate neuroimmune functions and inhibit inflammatory responses in microglial cells .

- Neuroplasticity Enhancement : The compound may promote neuroplasticity, which is essential for recovery from psychological disorders.

Case Studies and Research Findings

Several studies have investigated the effects of this compound and its parent compounds:

- A study conducted by Shirota et al. demonstrated an improved synthesis method for psilocin derivatives, including this compound, highlighting its potential for large-scale production .

- Another research article reviewed the binding affinities of various psilocin analogs, confirming that this compound has enhanced receptor interactions compared to traditional psilocin .

- In a clinical context, numerous trials are ongoing to evaluate the efficacy of psilocybin-based therapies for mental health disorders, with preliminary results showing promise .

作用机制

O-Benzyl Psilocybin exerts its effects primarily through its interaction with serotonin receptors in the brain. Upon ingestion, it is rapidly dephosphorylated to psilocin, which then binds to the 5-HT2A receptors. This binding leads to alterations in neurotransmitter release and neural activity, resulting in the characteristic psychoactive effects. The compound also influences other pathways involved in mood regulation and cognitive function .

相似化合物的比较

O-Benzyl Psilocybin is structurally similar to other tryptamine derivatives such as:

Psilocybin: The naturally occurring compound found in mushrooms.

Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a different mechanism of action.

N,N-Dimethyltryptamine (DMT): Another powerful psychedelic with rapid onset and short duration of action.

5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Known for its intense psychoactive effects

Uniqueness: this compound is unique in its synthetic origin and its potential for controlled therapeutic applications. Unlike naturally occurring psilocybin, it can be produced with high purity and consistency, making it a valuable compound for research and clinical use.

生物活性

O-Benzyl Psilocybin, a derivative of psilocybin, has garnered attention for its potential therapeutic benefits and unique biological activities. This compound is structurally related to psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine). Understanding the biological activity of this compound involves exploring its pharmacological properties, receptor interactions, and potential therapeutic applications.

Structural and Pharmacological Overview

This compound is synthesized from psilocybin through a benzylation process. Its structure allows it to potentially exhibit enhanced pharmacokinetic properties compared to its parent compounds. The pharmacological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for its psychoactive effects.

Key Pharmacokinetic Properties

- Bioavailability : Similar to psilocybin, this compound is expected to have significant bioavailability due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively.

- Metabolism : It likely undergoes dephosphorylation to yield psilocin, which is then metabolized through various pathways including glucuronidation and oxidation.

- Onset of Action : Expected to be rapid, similar to psilocybin, with effects noticeable within 20-40 minutes post-ingestion.

The biological activity of this compound can be summarized in the following key areas:

1. Serotonergic Activity

This compound acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its psychoactive effects:

- Psychoactive Effects : Induces alterations in perception, mood, and cognition.

- Neuroprotective Effects : Potentially reduces neuroinflammation and promotes neurogenesis through modulation of microglial activity.

2. Neuroimmune Modulation

Research indicates that compounds like psilocin can modulate microglial functions:

- Phagocytic Activity : Studies show that psilocin inhibits phagocytosis in immune-stimulated microglial cells, suggesting a similar potential for this compound .

- Cytokine Production : It may influence cytokine release, impacting inflammatory responses in the central nervous system (CNS).

Table 1: Summary of Key Findings from Related Compounds

Therapeutic Implications

Given its structural similarity to psilocybin and psilocin, this compound may hold promise in treating various psychiatric conditions such as depression, anxiety, and PTSD. The modulation of serotonergic pathways could lead to significant improvements in mood and cognitive function.

Potential Applications:

- Psychiatric Disorders : Exploration as a treatment for depression and anxiety.

- Neurodegenerative Diseases : Investigating neuroprotective roles in conditions like Alzheimer's disease.

属性

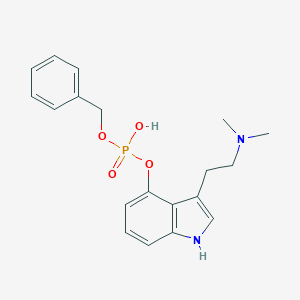

IUPAC Name |

benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIYZRUCXEQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456399 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026609-93-7 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。